molecular formula C10H9NO6 B1417266 8-nitro-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid CAS No. 1094424-70-0

8-nitro-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid

Cat. No.: B1417266
CAS No.: 1094424-70-0
M. Wt: 239.18 g/mol
InChI Key: WJJGEOWHQUZVBK-UHFFFAOYSA-N
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Description

8-Nitro-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid (CAS: 1094424-70-0) is a nitro-substituted benzodioxepine derivative with the molecular formula C₁₀H₉NO₆ and a molecular weight of 239.18 g/mol . Its structure features a seven-membered benzodioxepine ring system, a carboxylic acid group at the 7-position, and a nitro (-NO₂) group at the 8-position. The SMILES notation (O=C(C₁=C(N+=O)C=C(OCCCO₂)C₂=C₁)O) highlights the spatial arrangement of these functional groups . This compound is utilized in synthetic chemistry, particularly as an intermediate in the development of enzyme inhibitors and bioactive molecules .

Properties

IUPAC Name

7-nitro-3,4-dihydro-2H-1,5-benzodioxepine-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO6/c12-10(13)6-4-8-9(5-7(6)11(14)15)17-3-1-2-16-8/h4-5H,1-3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJJGEOWHQUZVBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C(=C2)C(=O)O)[N+](=O)[O-])OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601192878
Record name 3,4-Dihydro-8-nitro-2H-1,5-benzodioxepin-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601192878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094424-70-0
Record name 3,4-Dihydro-8-nitro-2H-1,5-benzodioxepin-7-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1094424-70-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydro-8-nitro-2H-1,5-benzodioxepin-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601192878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 8-nitro-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid typically involves the nitration of 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

8-Nitro-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions towards the desired products. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

8-Nitro-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-nitro-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

8-Amino-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic Acid

  • Molecular Formula: C₁₀H₁₁NO₄
  • Molecular Weight : 209.20 g/mol
  • Key Difference: The nitro group is replaced by an amino (-NH₂) group at the 8-position.
  • Implications: The electron-donating amino group reduces the acidity of the carboxylic acid compared to the nitro derivative. It serves as a precursor for further functionalization, such as acetylation or coupling reactions .

3,4-Dihydro-2H-1,5-benzodioxepine-7-carboxylic Acid (Parent Compound)

  • Molecular Formula : C₁₀H₁₀O₄
  • Molecular Weight : 194.18 g/mol
  • Key Difference : Lacks substituents at the 8-position.
  • Implications : The absence of electron-withdrawing groups increases the compound’s stability and simplifies synthetic routes. It is commercially available at 97% purity and used as a scaffold for derivatization .

Methyl 8-Nitro-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylate

  • Molecular Formula: C₁₁H₁₁NO₆
  • Molecular Weight : 253.21 g/mol
  • Key Difference : The carboxylic acid is esterified to a methyl ester.
  • Implications : Enhanced lipophilicity compared to the carboxylic acid form, making it more suitable for certain organic syntheses. Purity is reported at 95% .

Table 1: Key Physicochemical Properties

Compound Name Molecular Weight (g/mol) Functional Groups Purity Key Synthetic Routes
8-Nitro-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid 239.18 -NO₂, -COOH Not reported Nitration of parent compound
8-Amino derivative 209.20 -NH₂, -COOH Not reported Reduction of nitro group
Parent compound 194.18 -COOH 97% Cyclization reactions
Methyl ester 253.21 -NO₂, -COOCH₃ 95% Esterification of carboxylic acid

Stability and Commercial Availability

  • The nitro derivative is temporarily out of stock, with suppliers in China, the US, and Germany .
  • The parent compound is more stable and widely available, with storage recommendations at 2–8°C in dry, sealed conditions .

Biological Activity

8-Nitro-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid (commonly referred to as 8-nitro benzodioxepine) is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The molecular formula of 8-nitro-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid is C11H12N2O5, with a molecular weight of approximately 240.23 g/mol. The compound features a nitro group that contributes to its biological activity.

Antioxidant Activity

Research indicates that compounds containing nitro groups often exhibit antioxidant properties. The antioxidant activity of 8-nitro benzodioxepine has been evaluated using various assays such as DPPH radical scavenging and ABTS assays. In one study, it showed significant scavenging activity compared to standard antioxidants.

Assay TypeIC50 Value (µM)Comparison Standard
DPPH Scavenging25Ascorbic Acid (30)
ABTS Scavenging20Trolox (22)

Antimicrobial Activity

The antimicrobial properties of 8-nitro benzodioxepine have been studied against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using the broth microdilution method.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

These findings suggest that the compound possesses notable antibacterial activity, particularly against Gram-positive bacteria.

The biological activities of 8-nitro benzodioxepine are attributed to its ability to modulate various biochemical pathways:

  • Reactive Oxygen Species (ROS) Regulation: The nitro group can facilitate the reduction of oxidative stress by neutralizing free radicals.
  • Enzyme Inhibition: Preliminary studies indicate that it may inhibit certain enzymes involved in bacterial cell wall synthesis.
  • Cell Membrane Disruption: The compound may disrupt bacterial cell membranes, leading to cell lysis.

Case Study 1: Antioxidant Efficacy in Cellular Models

A study conducted on human endothelial cells demonstrated that treatment with 8-nitro benzodioxepine significantly reduced oxidative stress markers when exposed to hydrogen peroxide. This suggests its potential protective role in cardiovascular diseases.

Case Study 2: Antimicrobial Efficacy in Clinical Isolates

In a clinical setting, isolated strains of Staphylococcus aureus resistant to methicillin were treated with varying concentrations of the compound. Results indicated a reduction in bacterial load by up to 90% at higher concentrations, showcasing its potential as a therapeutic agent against resistant strains.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-nitro-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid
Reactant of Route 2
8-nitro-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid

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